N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide
CAS No.: 1242966-47-7
Cat. No.: VC6996279
Molecular Formula: C27H23N5O5
Molecular Weight: 497.511
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242966-47-7 |
|---|---|
| Molecular Formula | C27H23N5O5 |
| Molecular Weight | 497.511 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
| Standard InChI | InChI=1S/C27H23N5O5/c1-17-6-8-18(9-7-17)15-30-25(34)20-4-2-3-5-21(20)32-26(30)29-31(27(32)35)16-24(33)28-19-10-11-22-23(14-19)37-13-12-36-22/h2-11,14H,12-13,15-16H2,1H3,(H,28,33) |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Introduction
Structural Elucidation and Molecular Features
The compound’s architecture comprises three distinct domains:
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2,3-Dihydro-1,4-benzodioxin-6-yl group: A bicyclic ether system providing rigidity and influencing pharmacokinetic properties.
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Triazoloquinazoline core: A fused heterocyclic system with a 1,2,4-triazole ring adjacent to a quinazoline dione. This motif is associated with kinase inhibition and anti-inflammatory activity .
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Acetamide linker: Connects the benzodioxane and triazoloquinazoline units, enabling conformational flexibility and hydrogen-bonding interactions.
Key structural parameters include:
The presence of multiple hydrogen-bond acceptors (e.g., carbonyl groups, ether oxygens) suggests favorable solubility in polar aprotic solvents, while the aromatic systems contribute to π-π stacking interactions.
Synthetic Methodology
The synthesis of this compound involves a multistep sequence, as outlined below:
Key Synthetic Steps
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Formation of the Triazoloquinazoline Core: Cyclocondensation of anthranilic acid derivatives with hydrazine precursors, followed by oxidation to introduce the dione functionality.
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Alkylation at N4: Reaction of the triazoloquinazoline intermediate with 4-methylbenzyl chloride in the presence of a base (e.g., KCO) to install the [(4-methylphenyl)methyl] group.
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Acetamide Coupling: Activation of the carboxylic acid group on the triazoloquinazoline fragment (e.g., via EDCI/HOBt) and subsequent amide bond formation with 2,3-dihydro-1,4-benzodioxin-6-amine.
Reaction Monitoring and Optimization
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Thin-Layer Chromatography (TLC): Used to track reaction progress and confirm intermediate purity.
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Temperature Control: Critical during exothermic steps (e.g., cyclocondensation) to prevent side reactions.
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Purification: Column chromatography with gradients of ethyl acetate/hexane yields the final compound in >95% purity.
Analytical Characterization
The compound’s identity and purity were confirmed using advanced spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (400 MHz, DMSO-d):
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δ 8.21 (s, 1H, triazole-H)
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δ 7.85–7.45 (m, 8H, aromatic protons)
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δ 4.32 (s, 2H, CH of benzodioxane)
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δ 2.35 (s, 3H, CH of p-methylbenzyl).
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C NMR (100 MHz, DMSO-d):
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δ 170.2 (C=O of acetamide)
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δ 165.8 (C=O of quinazoline dione)
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δ 140.1–115.3 (aromatic carbons).
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Mass Spectrometry (MS)
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ESI-MS: m/z 498.2 [M+H], consistent with the molecular formula.
High-Performance Liquid Chromatography (HPLC)
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Purity: 98.7% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Future Research Directions
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In Vitro Screening: Prioritize assays for kinase inhibition, antioxidant activity, and cytotoxicity .
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ADMET Profiling: Evaluate solubility, metabolic stability, and blood-brain barrier penetration.
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Structural Optimization: Modify the acetamide linker or benzodioxane group to enhance potency and selectivity.
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